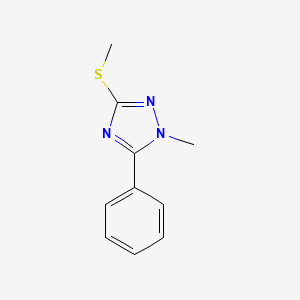
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl-
Description
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
35102-21-7 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-13-9(11-10(12-13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FFPKQMAWGCUVQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-3-(methylthio)-5-phenyl-1H-1,2,4-triazole with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions where the methylthio or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The methylthio and phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- can be compared with other triazole derivatives such as:
- 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-
- 1H-1,2,4-Triazole, 1-methyl-5-phenyl-
- 1H-1,2,4-Triazole, 3-(methylthio)-5-phenyl-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of both methylthio and phenyl groups in 1H-1,2,4-Triazole, 1-methyl-3-(methylthio)-5-phenyl- makes it unique and potentially more versatile in its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


